1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde

Physicochemical Properties Lipophilicity Lead Optimization

1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 881040-35-3) is a heterocyclic building block belonging to the pyrimidinyl-pyrrole class, a scaffold family extensively patented for kinase inhibition. It features a 4-chloro-6-methyl substituted pyrimidine ring linked to a pyrrole-2-carbaldehyde moiety (C10H8ClN3O, MW 221.64 g/mol).

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 881040-35-3
Cat. No. B3024540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde
CAS881040-35-3
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C=CC=C2C=O)Cl
InChIInChI=1S/C10H8ClN3O/c1-7-5-9(11)13-10(12-7)14-4-2-3-8(14)6-15/h2-6H,1H3
InChIKeyLHAJFYOBKJRJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 881040-35-3): A Pyrimidinyl-Pyrrole Building Block for Kinase-Focused Medicinal Chemistry


1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 881040-35-3) is a heterocyclic building block belonging to the pyrimidinyl-pyrrole class, a scaffold family extensively patented for kinase inhibition [1]. It features a 4-chloro-6-methyl substituted pyrimidine ring linked to a pyrrole-2-carbaldehyde moiety (C10H8ClN3O, MW 221.64 g/mol) . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting protein kinases, including JAK, Src, and RET families, where the aldehyde group serves as a key functional handle for diversification [1][2].

Why Generic Pyrimidinyl-Pyrrole Substitution Fails for 1-(4-Chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde


Compounds within the aminopyrimidinyl-pyrrole class cannot be simply interchanged due to the profound impact of the pyrimidine substitution pattern on kinase selectivity and the role of the aldehyde as a non-redundant diversification point. Patents from Nerviano Medical Sciences [1] demonstrate that minor variations at the pyrimidine ring, such as replacing the 4-chloro-6-methyl motif with other alkyl or aryl groups, fundamentally alter the kinase inhibition profile across Jak, Src, and RET families. Furthermore, the pyrrole-2-carbaldehyde group of the target compound is an essential synthetic handle for generating Schiff bases, alcohols, or carboxylic acid derivatives [2], a functionality absent in close analogs like 4-chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine. Therefore, generic substitution risks losing both the unique reactivity of the aldehyde moiety and the specific kinase interaction potential derived from the chloro-methyl substitution pattern.

Quantitative Differentiation Evidence: 1-(4-Chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde vs. Closest Analogs


Physicochemical Differentiation: LogP and Density vs. 4,6-Dimethyl Analog

The 4-chloro substitution on the target compound significantly increases lipophilicity compared to the 4,6-dimethyl analog 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 383135-67-9), a critical parameter for membrane permeability optimization in kinase inhibitor design. The target compound has an ACD/LogP of 1.90 , whereas the 4,6-dimethyl analog (C11H11N3O, MW 201.22) lacks the chlorine atom and is expected to have a lower logP (estimated ~1.2 based on lower molecular weight and absence of halogen). The target compound also exhibits a higher density (1.4±0.1 g/cm³) compared to the dimethyl analog (estimated ~1.2 g/cm³) , reflecting the contribution of the chlorine atom to molecular volume and polarizability.

Physicochemical Properties Lipophilicity Lead Optimization

Synthetic Utility: Chloro Leaving Group Enables SNAr Derivatization

The 4-chloro substituent on the pyrimidine ring provides a unique synthetic handle for nucleophilic aromatic substitution (SNAr), enabling selective late-stage diversification with amines, alcohols, or thiols under mild conditions. This is a defining synthetic advantage over the 4,6-dimethyl analog (CAS 383135-67-9), which lacks a leaving group at the 4-position and thus cannot undergo similar SNAr reactions without prior C-H functionalization. The pyrimidylpyrrole patent literature [1] explicitly describes the use of 4-chloro-substituted pyrimidinyl-pyrroles as key intermediates for introducing diverse amine substituents to generate kinase inhibitor libraries. This SNAr competence is retained in the target compound alongside the reactive pyrrole-2-carbaldehyde group, providing orthogonal diversification points.

Synthetic Handle SNAr Chemistry Diversification

Aldehyde Functional Handle: Unique Reactivity vs. Non-Carbonyl Analogs

The pyrrole-2-carbaldehyde moiety of the target compound provides a reactive carbonyl functionality enabling key medicinal chemistry transformations—Schiff base formation, reductive amination, and oxidation to carboxylic acid—that are inaccessible to the closely related building block 4-chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, which lacks the aldehyde group . The pyrrole-2-carbaldehyde class is known for its ability to form stable Schiff base conjugates with primary amines (e.g., hydrazine, hydroxylamine) under mild conditions, facilitating the generation of imine-linked kinase inhibitor candidates [1]. This divergent reactivity fundamentally distinguishes the target compound from its non-carbonyl analog, which would require C-H activation or pre-functionalization to achieve comparable derivatization.

Aldehyde Reactivity Schiff Base Formation Reductive Amination

Kinase Scaffold Provenance: Patent-Backed Prioritization for Kinase Programs

The 4-chloro-6-methylpyrimidinyl-pyrrole scaffold is explicitly claimed and exemplified in multiple kinase inhibitor patents from Nerviano Medical Sciences [1][2], targeting therapeutically relevant kinases including JAK2, Src family, and RET. The scaffold class has demonstrated the ability to achieve selective kinase inhibition when elaborated from the aldehyde and chloro synthetic handles. While specific IC50 or Ki data for the unelaborated building block are not publicly available in primary literature—reflecting its status as a synthetic intermediate rather than a final bioactive compound—the parent scaffold's extensive patent protection [1][2] provides class-level evidence that intermediates bearing this substitution pattern are prioritized for kinase inhibitor lead generation. This contrasts with less-protected or unexplored pyrimidine substitution patterns, which may lack the same level of industry validation.

Kinase Inhibition JAK/STAT Pathway Cancer Therapeutics

Molecular Weight Differential: Balanced Physicochemical Space for Lead Optimization

With a molecular weight of 221.64 g/mol , the target compound occupies a favorable position in lead-like chemical space compared to larger pyrimidinyl-pyrrole building blocks. This molecular weight is substantially lower than elaborated kinase inhibitor leads in the same patent families that typically range from 350-500 g/mol [1]. The combination of moderate molecular weight, moderate lipophilicity (LogP 1.90), and dual reactive handles (chloro and aldehyde) makes this compound an efficient starting point for fragment-based or structure-based optimization programs, where maintaining low molecular weight during the hit-to-lead progression is critical for preserving favorable ADME properties.

Drug-Likeness Molecular Weight Lead-Like Properties

Commercial Availability and Purity: Benchmarking Against Near Analogs

The target compound is commercially available at 98% purity from reputable research chemical suppliers such as Leyan (Shanghai Haohong Biomedical Technology) , establishing a procurement baseline. In contrast, the nearest comparator, 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 383135-67-9), is also commercially available at 98% purity , but lacks the chloro leaving group essential for SNAr diversification. The 4,6-dichloro analog (1-(4,6-dichloropyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde) would offer two reactive chloro handles but may suffer from reduced regioselectivity in subsequent reactions and is less commonly stocked by major vendors. The target compound thus balances synthetic utility with commercial accessibility, offering a single reactive chloro site for controlled derivatization without the selectivity issues of a dichloro scaffold.

Procurement Purity Building Block Sourcing

Optimal Application Scenarios for 1-(4-Chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde Based on Differentiation Evidence


Kinase-Focused Library Synthesis via Orthogonal SNAr and Aldehyde Diversification

The target compound is ideally suited for constructing kinase-focused compound libraries through sequential orthogonal derivatization. First, the 4-chloro leaving group enables SNAr introduction of diverse amine pharmacophores (e.g., substituted anilines, piperazines, aminopyridines) to explore the solvent-exposed region of the kinase ATP-binding pocket, as described in Nerviano's patent protocols [1]. Subsequently, the intact pyrrole-2-carbaldehyde can be converted to Schiff bases, secondary amines (via reductive amination), or carboxylic acids to probe hydrogen-bonding interactions with the kinase hinge region or ribose pocket. This orthogonal reactivity is impossible with the 4,6-dimethyl analog, which lacks the SNAr handle, and is more sequence-dependent with the 4,6-dichloro analog due to potential competitive reactions at both chloro positions . This scenario directly leverages the single-chloro, single-aldehyde architecture identified as a key differentiator in Section 3 [2].

JAK2/Src Kinase Inhibitor Lead Generation Using Validated Patent Scaffolds

For programs targeting Janus kinase (JAK2) or Src family kinases in oncology or immunology, the target compound provides a structurally validated entry point into the pyrimidinyl-pyrrole chemical series. The EP2699564B1 patent [1] explicitly claims 4-chloro-6-methylpyrimidinyl-pyrrole derivatives as JAK2 modulators useful for myeloproliferative disorders and solid tumors. The target compound's low molecular weight (221.64 g/mol) and balanced LogP (1.90) offer ample optimization headroom , allowing researchers to elaborate the scaffold while maintaining drug-like properties. The combination of the chloro leaving group for SNAr and the aldehyde for carbonyl chemistry provides two distinct vectors for SAR exploration, directly supporting the rapid synthesis of analogs for biochemical kinase inhibition assays.

Building Block for Fragment-Based Drug Discovery (FBDD) Screens

With a molecular weight of 221.64 g/mol and moderate lipophilicity (LogP 1.90), the target compound meets the physicochemical criteria for fragment-based screening libraries (MW < 300, LogP < 3) [1]. The presence of two synthetically addressable functional groups—the chloro leaving group and the aldehyde—enables fragment elaboration via multiple parallel chemical strategies. Unlike the 4,6-dimethyl analog, which would require de novo C-H functionalization to introduce new substituents at the pyrimidine 4-position, the target compound's chloro group allows direct fragment growth through SNAr chemistry . This makes the target compound a superior choice for fragment libraries intended to generate tractable structure-activity relationships following initial hit identification, as it maximizes the number of derivative compounds accessible from a single fragment hit.

Quote Request

Request a Quote for 1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.